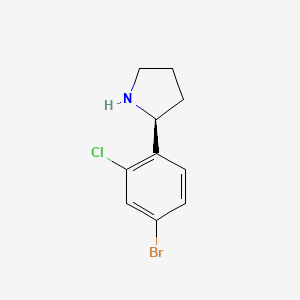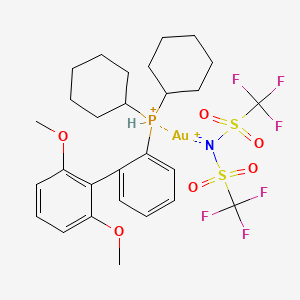
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is a complex organometallic compound It is known for its unique structure, which includes a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethylsulfonyl)imide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is synthesized by reacting 2,6-dimethoxybiphenyl with dicyclohexylphosphine under inert conditions.
Formation of the Gold(I) Complex: The phosphine ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) phosphine complex.
Addition of Bis(trifluoromethylsulfonyl)imide: Finally, the gold(I) phosphine complex is treated with bis(trifluoromethylsulfonyl)imide to yield the desired compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products Formed
Oxidation: Oxidation of the gold(I) center typically results in the formation of gold(III) complexes.
Substitution: Substitution reactions yield new gold(I) complexes with different ligands.
Applications De Recherche Scientifique
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has several scientific research applications:
Mécanisme D'action
The mechanism by which Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination activates the substrates, facilitating various chemical transformations. The phosphine ligand plays a crucial role in stabilizing the gold(I) center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is unique due to the presence of the gold(I) center and the bis(trifluoromethylsulfonyl)imide counterion. These features impart distinct reactivity and stability, making it valuable for specific catalytic applications .
Propriétés
Formule moléculaire |
C28H36AuF6NO6PS2+ |
|---|---|
Poids moléculaire |
888.7 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1/p+1 |
Clé InChI |
DCWMCSDFBBTUCM-UHFFFAOYSA-O |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



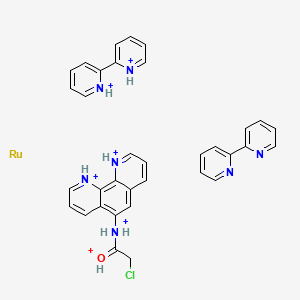

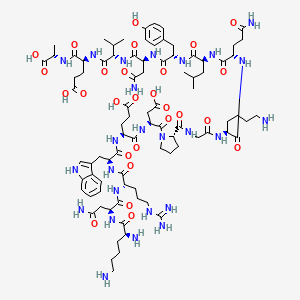

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495793.png)
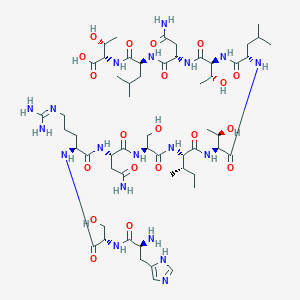
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1495795.png)




![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)
